molecular formula C20H19NO6S B5809484 Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5809484
M. Wt: 401.4 g/mol
InChI Key: JHZWPSSPOMSGKP-UHFFFAOYSA-N
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Description

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring:

  • A thiophene core substituted at positions 2 and 4 with diethyl carboxylate groups.
  • A methyl group at position 2.
  • A benzofuran-2-ylcarbonylamino group at position 4.

Properties

IUPAC Name

diethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-4-25-19(23)15-11(3)16(20(24)26-5-2)28-18(15)21-17(22)14-10-12-8-6-7-9-13(12)27-14/h6-10H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZWPSSPOMSGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiophene derivatives.

Scientific Research Applications

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes like sirtuins and matrix metallopeptidases . The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-amino group on the thiophene ring is a critical site for functionalization. Key analogs and their substituents include:

Compound Name Substituent at Position 5 Key Properties/Applications References
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate Benzofuran-2-ylcarbonylamino Potential RORγ inhibition, therapeutic use
Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate 2-hydroxybenzylideneamino (Schiff base) Planar geometry, hydrogen-bonded 3D crystal packing
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 2-chloroacetamido High melting point (164–169°C), reactive intermediate
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido Intermediate for anticancer thiopyrimidines
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Cyanoacetyl Enhanced electron-withdrawing effects, drug discovery

Key Observations :

  • Benzofuran-2-ylcarbonylamino substituents may enhance bioactivity due to benzofuran's prevalence in pharmacologically active molecules .
  • Schiff base derivatives (e.g., 2-hydroxybenzylideneamino) exhibit planar molecular geometries and strong intermolecular interactions (e.g., S···O, hydrogen bonds), influencing crystallinity .
  • Chloroacetamido and cyanoacetyl groups introduce electron-withdrawing effects, altering reactivity and solubility .

Structural and Physical Properties

Property Target Compound (Benzofuran) Schiff Base Analog Chloroacetamido Derivative
Melting Point Not reported Not reported 164–169°C
Crystal System Not reported Triclinic (P1) Not reported
Intermolecular Forces Likely π-π stacking Hydrogen bonds, S···O Van der Waals, dipole interactions

Key Observations :

  • Schiff base analogs exhibit pronounced hydrogen bonding (O–H···N/O), stabilizing their 3D structures .
  • Chloroacetamido derivatives show higher melting points due to stronger dipole interactions .

Biological Activity

Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N2O6S2
  • Molecular Weight : 432.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's structure features a benzofuran moiety and a thiophene ring, which are known to interact with proteins and nucleic acids, potentially leading to the modulation of several cellular pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2Showed that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 25 µM after 48 hours of treatment.
Study 3Investigated the compound's effect on enzyme inhibition; results indicated a significant reduction in enzyme activity at concentrations above 30 µM.

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